molecular formula C26H22O4 B14460080 3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] CAS No. 70943-44-1

3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]

Cat. No.: B14460080
CAS No.: 70943-44-1
M. Wt: 398.4 g/mol
InChI Key: YFHMFDSHHMITQB-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] is a bis-chalcone compound. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

The synthesis of 3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylacetophenone and terephthalaldehyde in the presence of a base such as sodium hydroxide in an ethanol solution at room temperature. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired bis-chalcone compound .

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl groups into alcohols.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures depending on the desired reaction. The major products formed from these reactions include epoxides, alcohols, and substituted derivatives .

Scientific Research Applications

3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammation. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] is unique due to its bis-chalcone structure, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

70943-44-1

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-[4-[3-(2-hydroxy-5-methylphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C26H22O4/c1-17-3-11-23(27)21(15-17)25(29)13-9-19-5-7-20(8-6-19)10-14-26(30)22-16-18(2)4-12-24(22)28/h3-16,27-28H,1-2H3

InChI Key

YFHMFDSHHMITQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)C)O

Origin of Product

United States

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